N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide
Description
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide is a benzohydrazide derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxybenzohydrazide moiety. This compound is structurally designed to leverage the bioactivity of both the trimethoxybenzohydrazide scaffold—known for antimicrobial and cytotoxic properties—and the fluorinated pyrrolidinone ring, which enhances lipophilicity and target binding . Its synthesis typically involves condensation reactions between substituted benzohydrazides and ketones or aldehydes under reflux conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C20H20FN3O6 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C20H20FN3O6/c1-28-15-8-11(9-16(29-2)18(15)30-3)19(26)23-22-14-10-17(25)24(20(14)27)13-6-4-12(21)5-7-13/h4-9,14,22H,10H2,1-3H3,(H,23,26) |
InChI Key |
QVHQKRHVWRRDGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluoroaniline with succinic anhydride to form the 4-fluorophenylsuccinimide. This intermediate is then reacted with 3,4,5-trimethoxybenzohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Structural analogues of the target compound differ primarily in substituents on the benzohydrazide ring or the pyrrolidinone core. Key examples include:
Key Observations :
- The 3,4,5-trimethoxybenzohydrazide group enhances cytotoxicity and lipophilicity compared to dimethoxy variants, improving membrane permeability .
- Electron-withdrawing groups (e.g., 4-fluorophenyl) on the pyrrolidinone ring may increase apoptosis-inducing activity, similar to bromo/methyl substituents in other benzohydrazides .
Antimicrobial Activity
- Trimethoxy vs. Dimethoxy Derivatives : Compounds with 3,4,5-trimethoxy groups (e.g., N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide ) exhibit stronger antimicrobial activity (MIC ≤ 50 µg/mL) compared to dimethoxy analogues, attributed to enhanced electron-withdrawing effects and hydrogen bonding .
- Fluorophenyl Substituent : The 4-fluorophenyl group in the target compound may mimic the activity of chloro/nitro groups in analogues like 2,4-dichloro-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide , which showed potent activity against Escherichia coli (MIC = 0.5 µg/mL) .
Anticancer Activity
- Apoptosis Induction: Substituted benzohydrazides with electron-withdrawing groups (e.g., Br, NO₂) exhibit EC₅₀ values as low as 0.24 µM in HCT116 cells . The 4-fluorophenyl group in the target compound may similarly enhance apoptosis via caspase activation.
- Cytotoxicity : Trimethoxy derivatives demonstrate higher GI₅₀ values (e.g., 0.056 µM in HCT116 cells ) compared to dimethoxy variants, likely due to improved cellular uptake .
Physicochemical Properties
Key Observations :
- The 3,4,5-trimethoxy group increases logP compared to dimethoxy analogues, favoring blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H18FN3O5
- Molecular Weight : 373.36 g/mol
- IUPAC Name : this compound
- CAS Number : 956780-92-0
Structural Characteristics
The compound features a dioxopyrrolidine core linked to a trimethoxybenzohydrazide moiety. The presence of fluorine in the phenyl ring enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Antitumor Activity
Recent studies suggest that this compound exhibits significant antitumor properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
Case Study: In Vitro Anticancer Assay
A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound inhibits cell proliferation with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 12 | Cell cycle arrest |
| A549 | 18 | Induction of oxidative stress |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been tested against poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms.
Enzyme Activity Results
In vitro assays indicated that this compound inhibits PARP with a Ki value of approximately 200 nM.
| Enzyme | Ki (nM) | Effect |
|---|---|---|
| PARP | 200 | Inhibition of DNA repair |
| Topoisomerase | 150 | Interference with DNA replication |
The biological activity of this compound is believed to stem from its ability to interact with target proteins involved in critical cellular processes. The compound's structural features allow it to bind effectively to active sites on enzymes and receptors.
Proposed Pathways
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways.
- Inhibition of DNA Repair Mechanisms : Targeting PARP leads to accumulation of DNA damage in cancer cells.
- Cell Cycle Modulation : Alters progression through the cell cycle phases, particularly G2/M arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
